

N-Formyl Linagliptin: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *N-Formyl Linagliptin*

Cat. No.: *B1156828*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Formyl Linagliptin**, a significant process-related impurity and potential degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. Understanding the physicochemical properties, analytical detection, and potential formation pathways of this molecule is critical for the quality control and regulatory compliance of Linagliptin drug products.

Core Physicochemical Data

N-Formyl Linagliptin is chemically identified as (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide.^[1] Its key quantitative identifiers are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2137744-33-1	[1][2][3][4][5]
Molecular Formula	C ₂₆ H ₂₈ N ₈ O ₃	[2][4][5][6][7]
Molecular Weight	500.55 g/mol	[2][4][5][6][7][8]

Synthesis and Formation

N-Formyl Linagliptin can be synthesized for use as a reference standard in analytical testing. One method involves the direct formylation of Linagliptin using a formylating agent like formaldehyde or formic acid under controlled conditions.[9] This process typically involves a nucleophilic attack by the amine group of Linagliptin on the carbonyl carbon of the formylating agent.[9]

It has also been identified as a byproduct that can form during the synthesis of Linagliptin, particularly during aminolysis reactions, or as a degradation product under certain conditions. [9][10]

Analytical Methodologies and Experimental Protocols

The detection and quantification of **N-Formyl Linagliptin** as an impurity in Linagliptin active pharmaceutical ingredients (APIs) and drug products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques employed.

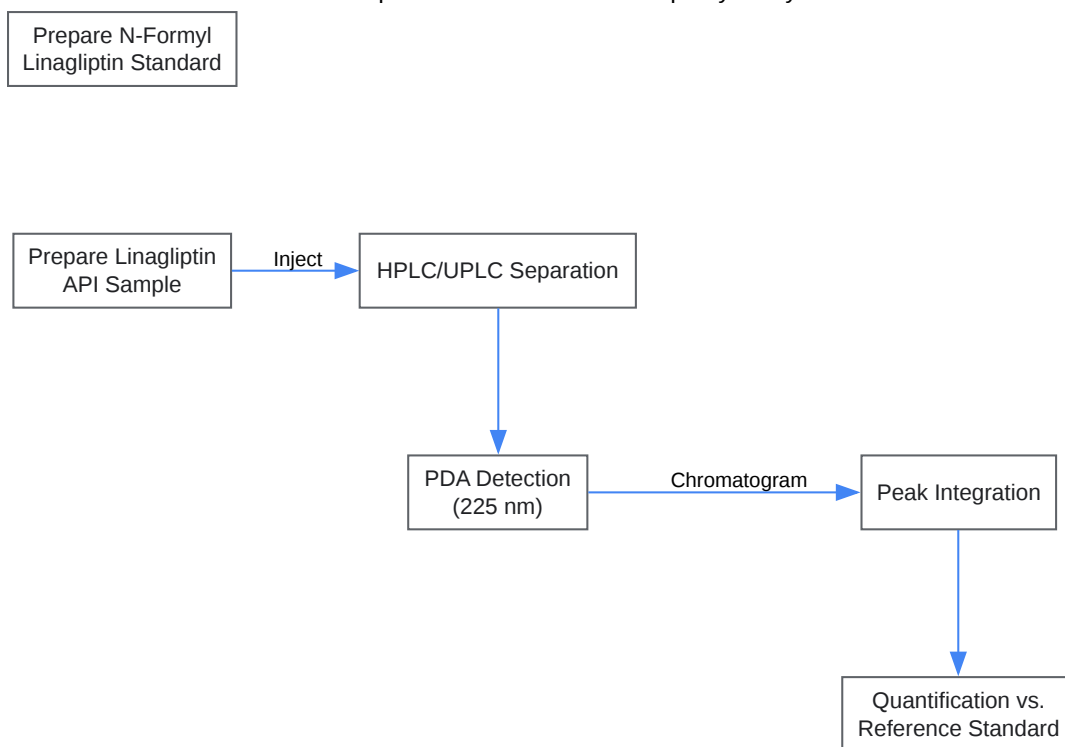
Representative HPLC Method for Impurity Profiling

This protocol is a composite of methodologies described in the literature for the analysis of Linagliptin and its related substances.

- Objective: To separate and quantify **N-Formyl Linagliptin** and other process-related impurities from the Linagliptin API.
- Instrumentation: A standard HPLC system equipped with a PDA detector.
- Chromatographic Conditions:
 - Column: Kromasil C18 or equivalent (e.g., Zorbax SB-Aq, 250 x 4.6 mm, 5 µm).[4][8]
 - Mobile Phase:
 - Mobile Phase A: 0.1% phosphoric acid in water (pH adjusted to 2.5).[4]
 - Mobile Phase B: Acetonitrile.[4]

- Elution Mode: Isocratic or gradient elution can be used depending on the complexity of the impurity profile. A typical gradient program might involve a ramp-up of the organic phase (Acetonitrile) to ensure the elution of all components.
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 45 °C.[8]
- Detection Wavelength: 225 nm.[4][8]
- Sample Preparation:
 - Prepare a standard stock solution of **N-Formyl Linagliptin** reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Methanol).
 - Prepare a sample solution of the Linagliptin API at a known concentration in the same diluent.
 - Spike the sample solution with the impurity blend to confirm peak identification and system suitability.
- Data Analysis: The concentration of **N-Formyl Linagliptin** is determined by comparing its peak area in the sample chromatogram to that of the reference standard. Validation of the method should be performed in accordance with ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.[4][8]

General Experimental Workflow for Impurity Analysis



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Workflow for the analysis of **N-Formyl Linagliptin** impurity.

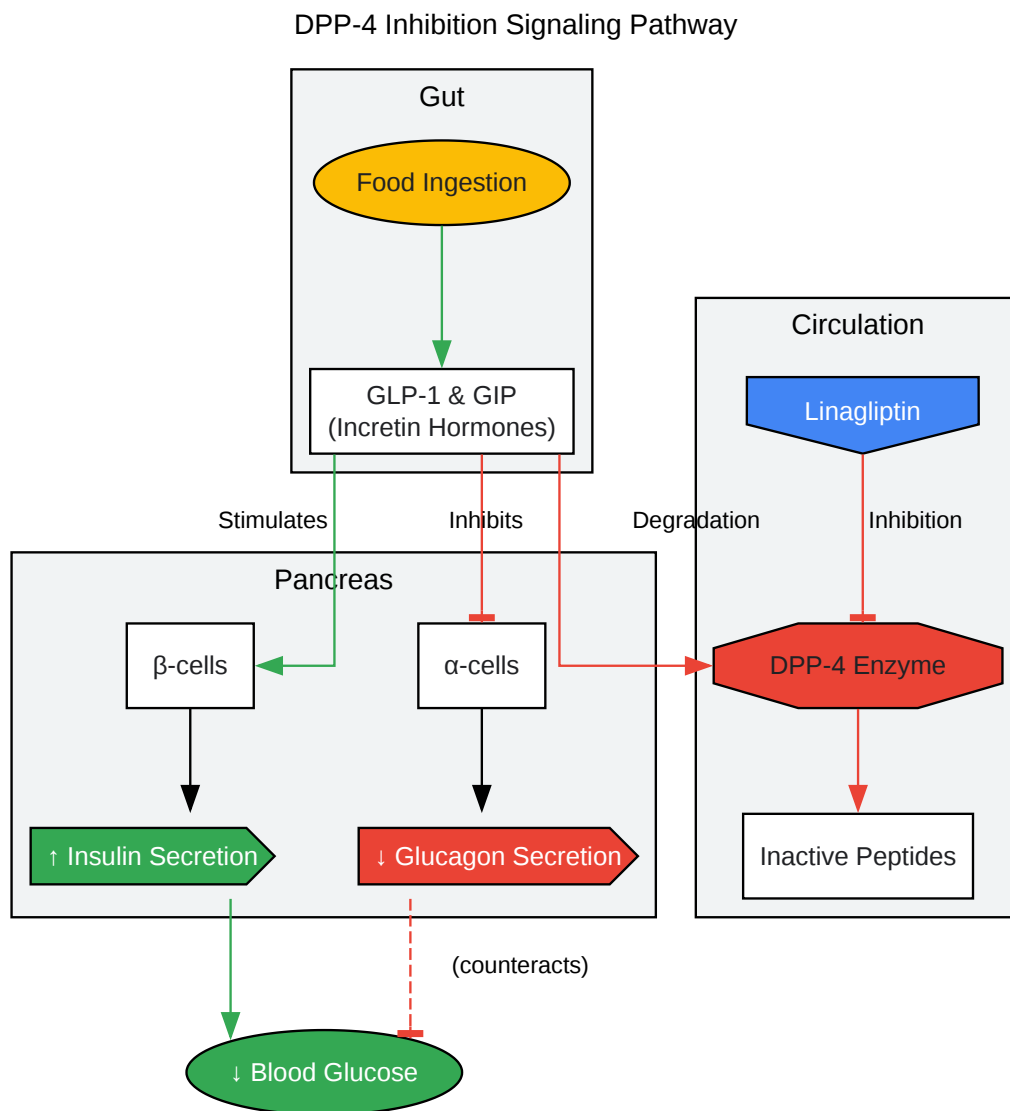
Biological Context: The DPP-4 Signaling Pathway

N-Formyl Linagliptin is primarily of interest due to its relationship with Linagliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][7] DPP-4 plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[11]

The mechanism of action of DPP-4 inhibitors like Linagliptin is to prevent the degradation of these incretin hormones.^[2] This leads to:

- Increased levels of active GLP-1 and GIP: This prolongs their biological effects.
- Enhanced glucose-dependent insulin secretion: The elevated incretin levels stimulate the pancreatic β -cells to release more insulin in response to high blood glucose.^[2]
- Suppressed glucagon secretion: GLP-1 also acts on pancreatic α -cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.^{[2][11]}

The net effect is improved glycemic control in patients with type 2 diabetes. While the biological activity of **N-Formyl Linagliptin** itself has not been extensively studied, its structural similarity to Linagliptin suggests that it could potentially be investigated for therapeutic effects or as a lead compound for new antidiabetic agents.^[9]



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Mechanism of action of DPP-4 inhibitors like Linagliptin.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Linagliptin and to identify potential degradation products, which could include **N-Formyl Linagliptin**. These studies involve subjecting the drug substance to a variety of stress conditions.

- **Acid Hydrolysis:** Linagliptin has been shown to be susceptible to degradation under acidic conditions.^{[12][13]} A typical protocol would involve treating a solution of Linagliptin with an acid (e.g., HCl) and analyzing the resulting mixture by HPLC.
- **Alkaline Hydrolysis:** While less significant than under acidic conditions, some degradation has been observed in alkaline solutions.^{[12][13]}
- **Oxidative Degradation:** Linagliptin is also susceptible to oxidative stress, for example, in the presence of hydrogen peroxide.^{[12][13]}
- **Thermal and Photolytic Stress:** Linagliptin is generally found to be more stable under thermal and photolytic stress compared to hydrolytic and oxidative conditions.^{[12][13]}

The identification and characterization of any degradants formed during these studies are typically performed using mass spectrometry (MS) techniques coupled with liquid chromatography (LC-MS).^{[12][13]}

Conclusion

N-Formyl Linagliptin is a critical molecule in the context of the pharmaceutical development and quality control of Linagliptin. Its proper identification and quantification are essential for ensuring the safety and efficacy of the final drug product. The analytical methodologies and stability data presented in this guide provide a framework for researchers and drug development professionals working with Linagliptin and its related compounds. Further research into the potential biological activity of **N-Formyl Linagliptin** could also yield new insights into the pharmacology of DPP-4 inhibition.

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